molecular formula C18H14Cl2N4O3S B5313189 (5Z)-3-(2,4-dichlorophenyl)-5-[4-(dimethylamino)-3-nitrobenzylidene]-2-imino-1,3-thiazolidin-4-one

(5Z)-3-(2,4-dichlorophenyl)-5-[4-(dimethylamino)-3-nitrobenzylidene]-2-imino-1,3-thiazolidin-4-one

Cat. No.: B5313189
M. Wt: 437.3 g/mol
InChI Key: LPNQFQYLJUIJDJ-UZAWYRGQSA-N
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Description

The compound (5Z)-3-(2,4-dichlorophenyl)-5-[4-(dimethylamino)-3-nitrobenzylidene]-2-imino-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a dichlorophenyl group, a dimethylamino-nitrobenzylidene moiety, and an imino-thiazolidinone core.

Properties

IUPAC Name

(5Z)-3-(2,4-dichlorophenyl)-5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-2-imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N4O3S/c1-22(2)14-5-3-10(7-15(14)24(26)27)8-16-17(25)23(18(21)28-16)13-6-4-11(19)9-12(13)20/h3-9,21H,1-2H3/b16-8-,21-18?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNQFQYLJUIJDJ-UZAWYRGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=C2C(=O)N(C(=N)S2)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=N)S2)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2,4-dichlorophenyl)-5-[4-(dimethylamino)-3-nitrobenzylidene]-2-imino-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a suitable amine with a thiocarbonyl compound under acidic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using a dichlorobenzene derivative.

    Formation of the Benzylidene Moiety: The benzylidene moiety is formed by the condensation of a nitrobenzaldehyde derivative with the thiazolidinone core in the presence of a base.

    Dimethylamino Substitution: The dimethylamino group is introduced through a nucleophilic substitution reaction using a suitable dimethylamine derivative.

Industrial Production Methods

Industrial production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted thiazolidinones with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

    Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines, making it a candidate for anti-inflammatory drug development.

Medicine

    Anticancer Activity: The compound has demonstrated cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent.

    Drug Development: It can serve as a lead compound for the development of new therapeutic agents targeting specific diseases.

Industry

    Agriculture: The compound can be used as a pesticide or herbicide due to its biological activity.

    Pharmaceuticals: It can be used in the formulation of drugs with antimicrobial, anti-inflammatory, or anticancer properties.

Mechanism of Action

The mechanism of action of (5Z)-3-(2,4-dichlorophenyl)-5-[4-(dimethylamino)-3-nitrobenzylidene]-2-imino-1,3-thiazolidin-4-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors involved in microbial growth, inflammation, or cancer cell proliferation.

    Pathways Involved: It may inhibit key signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-3-(2,4-dichlorophenyl)-5-[4-(dimethylamino)-3-nitrobenzylidene]-2-imino-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives such as:

Uniqueness

  • Structural Features : The presence of both dichlorophenyl and dimethylamino-nitrobenzylidene groups makes this compound unique compared to other thiazolidinones.
  • Biological Activity : Its combination of antimicrobial, anti-inflammatory, and anticancer activities distinguishes it from other similar compounds.

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